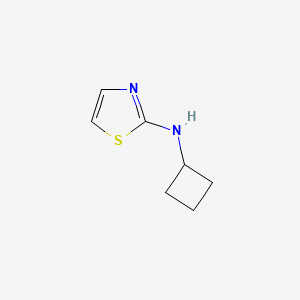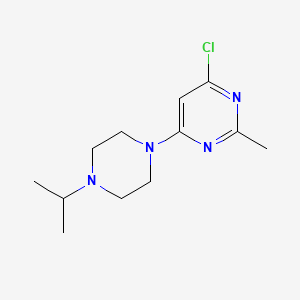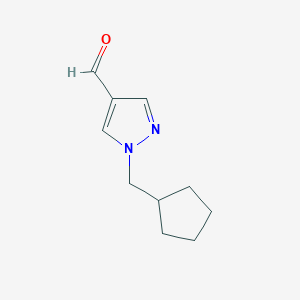
6-chloro-N-(2-chlorobenzyl)-2-methylpyrimidin-4-amine
Overview
Description
6-Chloro-N-(2-chlorobenzyl)-2-methylpyrimidin-4-amine, also known as C2MPA, is a synthetic compound that has been the focus of scientific research for its potential applications in various fields. C2MPA is a pyrimidine derivative, which is a heterocyclic aromatic compound composed of a six-membered ring of four carbon atoms and two nitrogen atoms. The compound has been studied for its ability to act as a catalyst, a ligand, and a reagent in various reactions. In addition, C2MPA has been investigated for its potential therapeutic applications, as it has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Molecular Structure Analysis
Research on the molecular and crystal structures of related compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, highlights the significance of conformational differences and substantial hydrogen-bonding interactions leading to layered structures in the crystal formation. This structural information is crucial for understanding compound stability and reactivity (Odell et al., 2007).
Synthetic Pathways and Transformations
Studies have explored the synthesis of pyrimidine derivatives through reactions of heterocyclic halogeno compounds with nucleophiles, revealing mechanisms involving ring transformations and the formation of new compounds. Such synthetic routes are fundamental for the development of novel compounds with potential applications in medicinal chemistry (Hertog et al., 2010).
Biological Activity
Research into the synthesis and biological activity of pyrimidine derivatives, including those related to the compound , has identified pronounced effects, such as antituberculous properties. These findings suggest the potential for developing new therapeutic agents (Erkin & Krutikov, 2007).
Crystallography and Interaction Studies
Investigations into regioselective reactions and crystallography of related compounds have provided insights into their molecular interactions and structural stability, which are essential for drug design and development (Doulah et al., 2014).
Computational Chemistry and Docking Studies
Computational studies and molecular docking of pyrimidine derivatives have been conducted to assess their potential as agonists for specific receptors, highlighting the importance of these compounds in the treatment of conditions such as hypertension (Aayisha et al., 2019).
properties
IUPAC Name |
6-chloro-N-[(2-chlorophenyl)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3/c1-8-16-11(14)6-12(17-8)15-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWJGXCZASNLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-chlorobenzyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467471.png)
![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467474.png)
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467476.png)


![N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1467482.png)



![methyl({3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467488.png)
